![molecular formula C16H15ClN2O3 B11691425 3-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B11691425.png)
3-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-CHLOROBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of both chlorobenzoyl and methylphenoxy groups suggests potential biological activity and utility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-CHLOROBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE typically involves the reaction of 3-chlorobenzoyl chloride with 2-(2-methylphenoxy)acetic acid hydrazide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N’-(3-CHLOROBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted hydrazides.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May exhibit biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Potential use in the development of pharmaceuticals due to its structural features.
Industry: Could be used in the production of agrochemicals or as a material science component.
作用机制
The mechanism of action of N’-(3-CHLOROBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE would depend on its specific biological target. Generally, hydrazides can interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the chlorobenzoyl and methylphenoxy groups may enhance binding affinity to specific molecular targets, influencing pathways involved in cellular processes.
相似化合物的比较
Similar Compounds
N’-(3-Chlorobenzoyl)hydrazine: Shares the chlorobenzoyl group but lacks the methylphenoxy moiety.
2-(2-Methylphenoxy)acetic acid hydrazide: Contains the methylphenoxy group but lacks the chlorobenzoyl moiety.
Uniqueness
N’-(3-CHLOROBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE is unique due to the combination of both chlorobenzoyl and methylphenoxy groups, which may confer distinct chemical and biological properties compared to its individual components.
属性
分子式 |
C16H15ClN2O3 |
|---|---|
分子量 |
318.75 g/mol |
IUPAC 名称 |
3-chloro-N'-[2-(2-methylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-5-2-3-8-14(11)22-10-15(20)18-19-16(21)12-6-4-7-13(17)9-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
InChI 键 |
UOMLPSYPLBJDRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


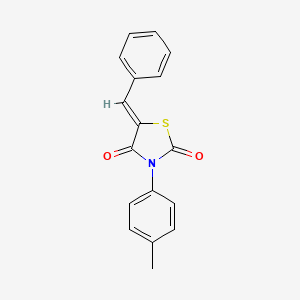
![N'-[(E)-9-anthrylmethylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11691358.png)
![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691361.png)
![methyl 4-{(Z)-[2-(4-methyl-3-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11691366.png)
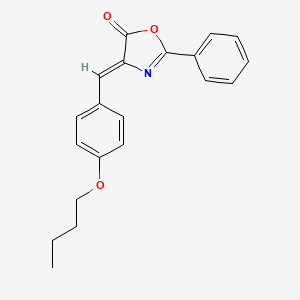
![(3E)-3-[(2-ethoxyphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B11691388.png)
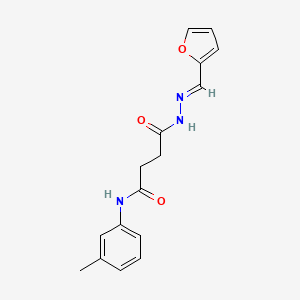
![N-(3,4-dimethylphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11691390.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1,5-diphenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11691398.png)
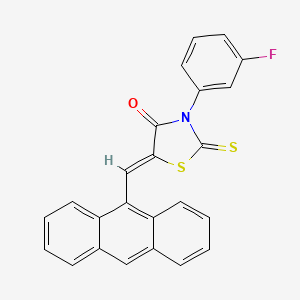
![ethyl 4-(5-{(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11691410.png)
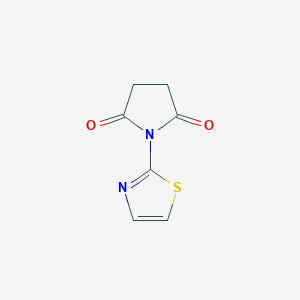
![N-[(5Z)-5-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B11691417.png)
![1-(3,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B11691422.png)
